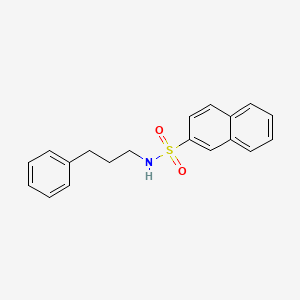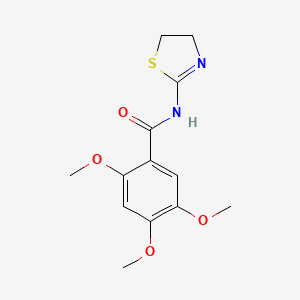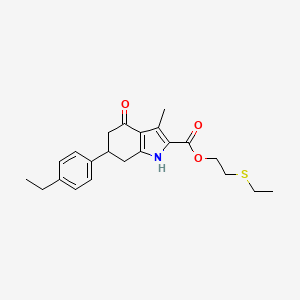
4-oxo-2-phenyl-4H-chromen-6-yl 2-thiophenecarboxylate
Overview
Description
4-oxo-2-phenyl-4H-chromen-6-yl 2-thiophenecarboxylate, also known as coumarin-6-thiocarboxylic acid, is a chemical compound that belongs to the coumarin family. It is a yellow powder that is commonly used in scientific research. This compound has various applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 4-oxo-2-phenyl-4H-chromen-6-yl 2-thiophenecarboxylate varies depending on its application. As a fluorescent probe, this compound binds to metal ions and undergoes a change in fluorescence intensity. As a photosensitizer, this compound absorbs light energy and generates reactive oxygen species that can induce cell death in cancer cells. As a ligand in metal-organic frameworks, this compound coordinates with metal ions to form a stable structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-oxo-2-phenyl-4H-chromen-6-yl 2-thiophenecarboxylate also vary depending on its application. As a fluorescent probe, this compound can be used to study the distribution of metal ions in cells and tissues. As a photosensitizer, this compound can induce apoptosis in cancer cells and has potential as a cancer treatment. As a ligand in metal-organic frameworks, this compound can be used to store and separate gases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-oxo-2-phenyl-4H-chromen-6-yl 2-thiophenecarboxylate in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize and can be used in a variety of applications. However, one limitation of this compound is its potential toxicity. As a photosensitizer, this compound can induce cell death in both cancer and normal cells, which can limit its use in certain experiments.
Future Directions
There are many future directions for the use of 4-oxo-2-phenyl-4H-chromen-6-yl 2-thiophenecarboxylate in scientific research. One potential direction is the development of new metal-organic frameworks for gas storage and separation. Another direction is the use of this compound as a fluorescent probe for the detection of other metal ions. Additionally, this compound has potential as a photosensitizer for the treatment of other diseases such as bacterial infections.
Conclusion:
In conclusion, 4-oxo-2-phenyl-4H-chromen-6-yl 2-thiophenecarboxylate is a versatile compound that has various applications in scientific research. Its synthesis method is relatively simple, and it can be used as a fluorescent probe, photosensitizer, and ligand in metal-organic frameworks. While this compound has many advantages, its potential toxicity should be considered when using it in lab experiments. There are also many future directions for the use of this compound in scientific research, which makes it an exciting area of study.
Scientific Research Applications
4-oxo-2-phenyl-4H-chromen-6-yl 2-thiophenecarboxylate has various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Furthermore, this compound has been used as a ligand in the development of metal-organic frameworks for gas storage and separation.
properties
IUPAC Name |
(4-oxo-2-phenylchromen-6-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O4S/c21-16-12-18(13-5-2-1-3-6-13)24-17-9-8-14(11-15(16)17)23-20(22)19-7-4-10-25-19/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDQSOZRIXPBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-2-phenylchromen-6-yl) thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4795065.png)
![ethyl 1-(3-isoxazolylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4795072.png)

![5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4795096.png)
![N-(sec-butyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4795098.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B4795104.png)
![ethyl [(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4795109.png)
![9-(1,1-dimethylpropyl)-2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4795119.png)


![1-[(3-chlorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4795139.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B4795150.png)
![4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B4795154.png)
